
3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876589 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial settings. The compound’s molecular structure allows it to participate in a wide range of chemical reactions, contributing to its versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876589 typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a specific aromatic compound with a halogenating agent under controlled conditions to introduce halogen atoms into the aromatic ring. This is followed by a series of substitution reactions to replace the halogen atoms with desired functional groups. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32876589 is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the same fundamental steps as in laboratory synthesis but is optimized for large-scale production. Advanced purification techniques, such as distillation and crystallization, are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32876589 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MFCD32876589 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: MFCD32876589 is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mécanisme D'action
The mechanism of action of MFCD32876589 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact mechanism depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
MFCD32876589 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its high reactivity and use in organic synthesis.
Compound B: Studied for its biological activity and potential therapeutic applications.
Compound C: Used in industrial processes for the production of advanced materials.
Compared to these compounds, MFCD32876589 stands out due to its stability, versatility, and wide range of applications in various fields.
Propriétés
Formule moléculaire |
C7H12ClN3O |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
5-(oxolan-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c8-7-4-5(9-10-7)6-2-1-3-11-6;/h4,6H,1-3H2,(H3,8,9,10);1H |
Clé InChI |
RNMXVTQTJRAOHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)

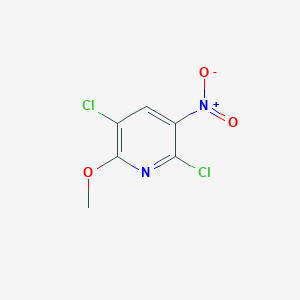
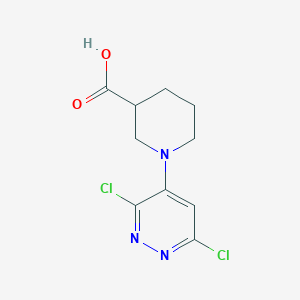
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)


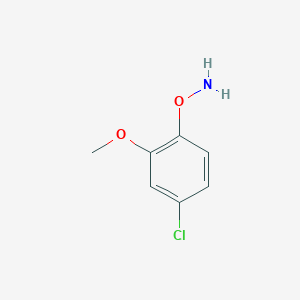
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
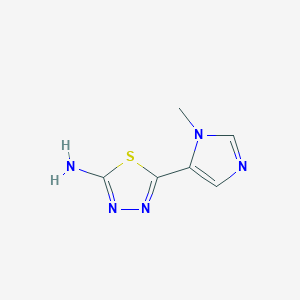

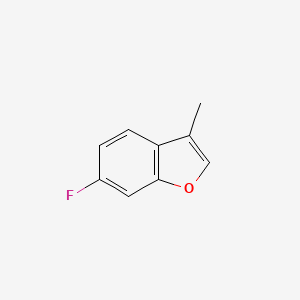
![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)
